Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol
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Overview
Description
Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol: is a complex organic compound characterized by its unique tricyclic structure and multiple hydroxyl groups. This compound is part of a class of cyclic diarylheptanoids, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol typically involves multiple steps, including cyclization and hydroxylation reactions. One common approach is the cyclization of diarylheptanoids followed by selective hydroxylation at specific positions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol can be compared with other cyclic diarylheptanoids:
15,16-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,17-triol: Similar structure but with methoxy groups at positions 15 and 16.
3,11,17-Trihydroxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexen-9-one: Contains a ketone group at position 9.
3,8,13,15-Tetrahydroxy-16,17-dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaen-9-one: Features additional hydroxyl and methoxy groups.
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
CAS No. |
11022-02-9 |
---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,10,12,17-hexol |
InChI |
InChI=1S/C19H22O6/c20-12-5-10-1-3-15(21)13(6-10)14-7-11(2-4-16(14)22)8-17(23)19(25)18(24)9-12/h1-4,6-7,12,17-25H,5,8-9H2 |
InChI Key |
FECBGSZJXZAMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CC(C(C1O)O)O)O)O |
Origin of Product |
United States |
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